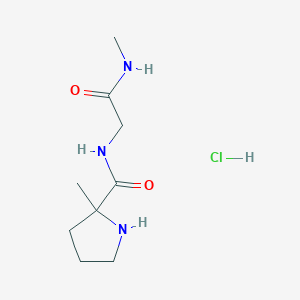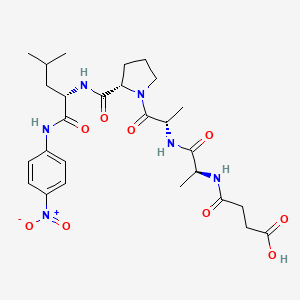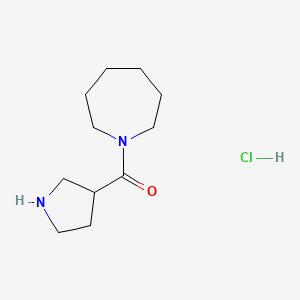
2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride
概要
説明
. Its unique structure and properties make it a valuable substance for research and development.
作用機序
Target of Action
Compounds similar to “2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride” often target specific proteins or enzymes in the body. These targets are usually key components in a biological pathway, and their modulation can lead to therapeutic effects .
Mode of Action
The compound likely interacts with its target through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. This interaction can either activate or inhibit the target’s function .
Biochemical Pathways
Similar compounds often affect pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine .
Result of Action
Similar compounds often lead to changes in cell behavior, such as altered growth, differentiation, or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, extreme pH or temperature can denature the compound, reducing its efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.
化学反応の分析
Types of Reactions: 2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the specific reaction, but they often involve controlling the temperature, pressure, and pH to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups
科学的研究の応用
2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride has several scientific research applications, including its use in drug development, organic synthesis, and catalysis. Its unique structure and reactivity make it a valuable tool for studying chemical reactions and developing new compounds with potential therapeutic or industrial uses.
類似化合物との比較
2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride can be compared with other similar compounds, such as L-proline methyl ester hydrochloride and D-proline methyl ester hydrochloride. These compounds share structural similarities but may have different reactivity and applications. Highlighting the uniqueness of this compound is essential for understanding its potential advantages and limitations.
特性
IUPAC Name |
2-methyl-N-[2-(methylamino)-2-oxoethyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-9(4-3-5-12-9)8(14)11-6-7(13)10-2;/h12H,3-6H2,1-2H3,(H,10,13)(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOOQOGGIPOUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)NCC(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(4-(Aminomethyl)cyclohexyl)-N,N-dimethylthieno[2,3-b]pyridine-2-carboxamide hydrochloride](/img/structure/B1402320.png)


![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1402326.png)



![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402331.png)

